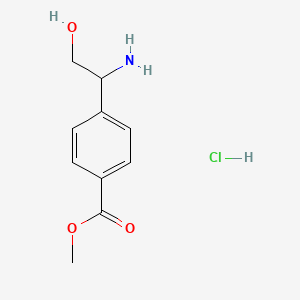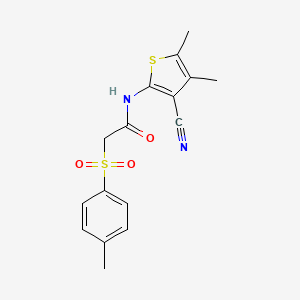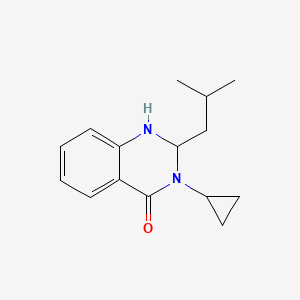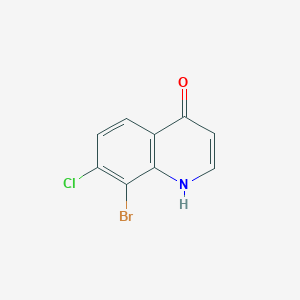![molecular formula C13H15ClN2O2 B2581093 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide CAS No. 2411292-09-4](/img/structure/B2581093.png)
2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings, and is substituted with a chloro group and a propanamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate carboxylic acid derivative. For instance, 2-aminophenol can react with 4-methylbenzoic acid under dehydrating conditions to form 4-methyl-1,3-benzoxazole .
-
Alkylation: : The benzoxazole derivative is then alkylated using an appropriate alkyl halide. In this case, 2-chloroethylamine can be used to introduce the 2-chloroethyl group at the nitrogen atom of the benzoxazole ring .
-
Amidation: : The final step involves the reaction of the alkylated benzoxazole with propanoyl chloride to form the desired propanamide derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The chloro group in 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides .
-
Oxidation and Reduction: : The benzoxazole ring can be subjected to oxidation and reduction reactions. For example, oxidation with strong oxidizing agents can lead to the formation of N-oxides, while reduction can yield amines .
-
Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzoxazole derivatives.
Oxidation: N-oxides of the benzoxazole ring.
Reduction: Amines and reduced benzoxazole derivatives.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
作用机制
The mechanism of action of 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, inhibiting DNA replication and transcription. The chloro group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition . The propanamide moiety can enhance the compound’s binding affinity to its targets by forming hydrogen bonds and hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-Chloro-N-[2-(1,3-benzoxazol-2-yl)ethyl]propanamide: Lacks the methyl group on the benzoxazole ring, which may affect its biological activity and binding affinity.
2-Chloro-N-[2-(4-methyl-1,3-benzothiazol-2-yl)ethyl]propanamide: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, which can alter its chemical reactivity and biological properties.
2-Chloro-N-[2-(4-methyl-1,3-benzimidazol-2-yl)ethyl]propanamide: Contains an additional nitrogen atom in the heterocyclic ring, potentially affecting its pharmacokinetics and dynamics.
Uniqueness
The presence of the 4-methyl group on the benzoxazole ring in 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability. The chloro group provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
2-chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-4-3-5-10-12(8)16-11(18-10)6-7-15-13(17)9(2)14/h3-5,9H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXVFHGVVRRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)

![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)
![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)

![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)
![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)
![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
![tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate](/img/structure/B2581029.png)

![2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2581032.png)
![N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2581033.png)
